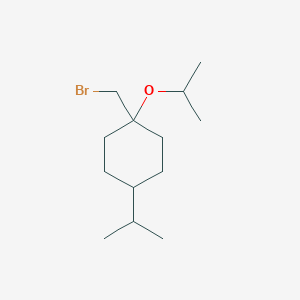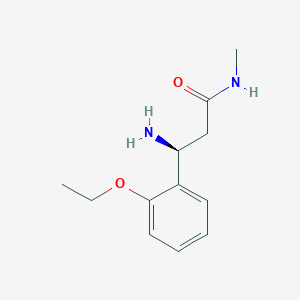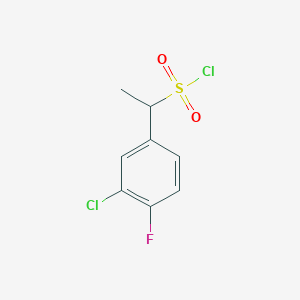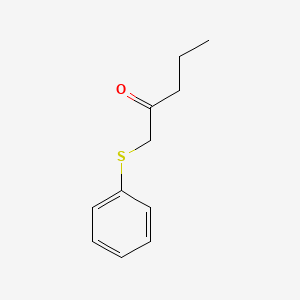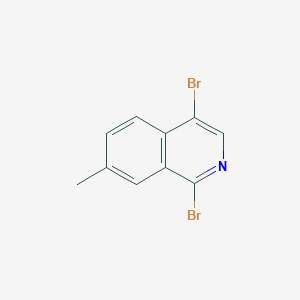
1,4-Dibromo-7-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-7-methylisoquinoline: is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring The presence of bromine atoms at positions 1 and 4, along with a methyl group at position 7, makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-7-methylisoquinoline can be synthesized through several methods. One common approach involves the bromination of 7-methylisoquinoline. The reaction typically uses bromine (Br2) in the presence of a solvent such as nitrobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dibromo-7-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like Dess-Martin periodinane (DMP) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted isoquinolines can be formed.
Oxidation Products: Isoquinoline N-oxides or other oxidized derivatives.
Coupling Products: Biaryl compounds or other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-7-methylisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-dibromo-7-methylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methyl group at position 7 can affect the compound’s electronic properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromoisoquinoline: Lacks the methyl group at position 7, which can influence its reactivity and applications.
7-Methylisoquinoline: Lacks the bromine atoms, making it less reactive in substitution and coupling reactions.
1,4-Dichloro-7-methylisoquinoline: Chlorine atoms instead of bromine, which can affect the compound’s reactivity and physical properties
Uniqueness: 1,4-Dibromo-7-methylisoquinoline is unique due to the combination of bromine atoms and a methyl group, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
2138201-21-3 |
|---|---|
Molekularformel |
C10H7Br2N |
Molekulargewicht |
300.98 g/mol |
IUPAC-Name |
1,4-dibromo-7-methylisoquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-2-3-7-8(4-6)10(12)13-5-9(7)11/h2-5H,1H3 |
InChI-Schlüssel |
VJCPQCSEOKWIQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=CN=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


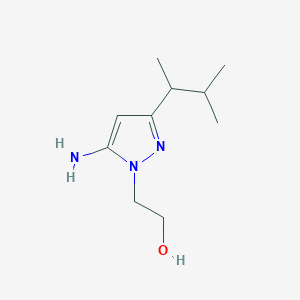
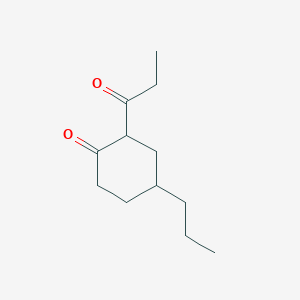
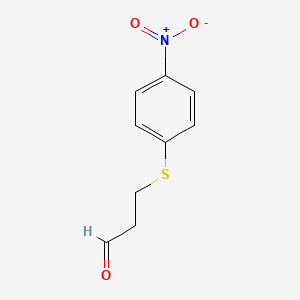
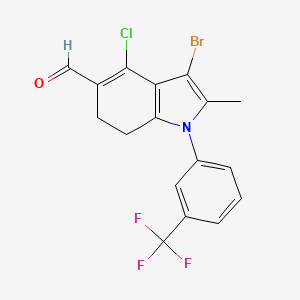
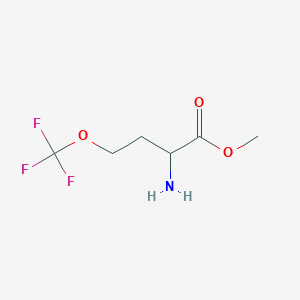
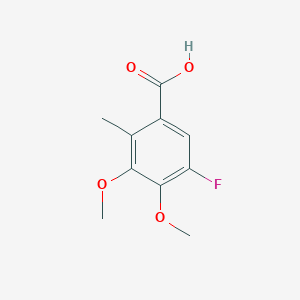
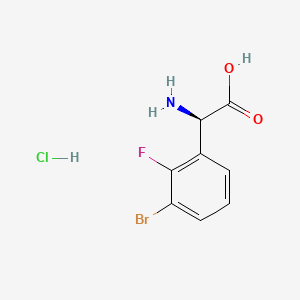
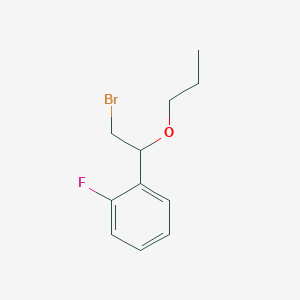
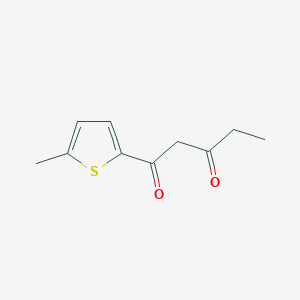
![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)
